N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-3-6-18(24)21-16-4-1-2-5-16/h7-12,16H,1-6,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVDSMUXPUNGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions using cyclopentyl halides in the presence of a strong base.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinone core can modulate biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinylsulfonylbenzenesulfonamide
- N-cyclopentyl-4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinylmethylcarboxamide
Uniqueness
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone core and the fluorophenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Biological Activity
N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 343.4 g/mol. Its structure features a cyclopentyl group and a pyridazinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O2 |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 921575-37-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound is believed to act as a modulator of the NLRP3 inflammasome, a key component in the immune response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory pathways, making it a target for therapeutic intervention in various inflammatory diseases .
Pharmacological Studies
In Vivo Studies
In animal models, administration of this compound demonstrated significant reduction in inflammatory markers compared to control groups. For instance, a study involving mice with induced colitis showed marked improvement in clinical scores and histological evaluation following treatment with this compound .
Comparative Analysis with Other Compounds
A comparative analysis with related compounds reveals that the presence of the fluorophenyl group enhances binding affinity to target proteins involved in inflammation, contributing to its efficacy. The following table summarizes key differences:
| Compound | Target Activity | Efficacy Level |
|---|---|---|
| This compound | NLRP3 inflammasome modulation | High |
| Similar Pyridazinone Derivative | General anti-inflammatory | Moderate |
| Other Acetamide Compounds | Variable (dependent on substituents) | Low to Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopentyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?
- Answer : Pyridazinone derivatives are typically synthesized via multi-step condensation reactions. A general approach involves:
Core formation : Cyclization of precursor molecules (e.g., hydrazine derivatives with diketones) under reflux in polar aprotic solvents like DMF .
Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
Amide coupling : Reaction of the pyridazinone intermediate with cyclopentylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Optimization : Key parameters include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yield improvements (>70%) are achievable via iterative adjustment of stoichiometry and reaction time .
Q. What biological targets are associated with pyridazinone derivatives like this compound?
- Answer : Pyridazinones exhibit affinity for enzymes (e.g., PDE4, HDACs) and receptors (e.g., CXCR3) due to their hydrogen-bonding and π-π stacking capabilities. For this compound:
- PDE4 inhibition : The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability for CNS targets .
- Anti-inflammatory activity : Structural analogs show COX-2 inhibition via the pyridazinone core’s interaction with the catalytic domain .
- Target validation : Use radioligand binding assays (e.g., ³H-rolipram for PDE4) and enzyme inhibition kits (e.g., HDAC fluorometric assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across assays?
- Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. A systematic SAR approach includes:
Systematic substitution : Modify the cyclopentyl group (e.g., replace with morpholine) to assess steric/electronic effects on target binding .
Metabolic profiling : Use LC-MS to identify metabolites that may interfere with assays (e.g., oxidative degradation of the butanamide chain) .
Orthogonal assays : Compare results from enzymatic (e.g., purified PDE4) vs. cell-based (e.g., TNF-α inhibition in macrophages) assays to isolate target-specific effects .
- Example : A 2023 study found that N-alkyl chain length inversely correlated with PDE4 affinity but improved HDAC inhibition, suggesting divergent mechanisms .
Q. What computational strategies predict this compound’s pharmacokinetic profile?
- Answer : Combine in silico tools to model:
ADME properties : Use SwissADME to predict logP (∼3.2), suggesting moderate blood-brain barrier penetration .
Metabolic hotspots : GLORYx identifies the pyridazinone ring and fluorophenyl group as susceptible to CYP3A4-mediated oxidation .
Binding dynamics : Molecular dynamics simulations (Amber/NAMD) reveal stable interactions with PDE4’s catalytic domain (ΔG = −9.8 kcal/mol) .
- Validation : Cross-reference predictions with in vitro Caco-2 permeability and microsomal stability assays .
Q. How can crystallography resolve ambiguities in this compound’s solid-state structure?
Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water at 4°C).
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL-2018 refines positional parameters, revealing bond angles (e.g., C-N-C cyclopentyl: 118.5°) and torsional strain in the butanamide chain .
- Applications : Confirm stereochemistry and polymorphism, critical for patent claims and formulation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
